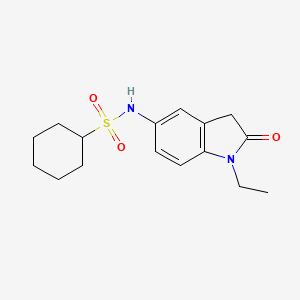

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

Description

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQKWYLWWLILAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Studied for its antitumor properties, showing cytotoxicity against various cancer cell lines.

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets in the cell. It has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . The compound binds to the active site of caspase-3, leading to its activation and subsequent cell death. Additionally, it may interact with other proteins involved in the regulation of cell cycle and apoptosis, further enhancing its antitumor effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The ethyl group in the target compound confers lower steric bulk compared to aromatic benzyl derivatives (e.g., 13e, 13c). This may enhance solubility but reduce lipophilicity.

- Synthetic Efficiency : Yields for benzyl-substituted analogs range from 65–68%, suggesting robust synthetic protocols for N1-functionalization .

Physicochemical Properties

While spectral data (NMR, HR-MS) confirm structural integrity across analogs (e.g., 13e: δ 1.20–4.30 ppm in ¹H NMR; 8a: δ 1.10–7.43 ppm ), the target compound’s 2-oxo group introduces a hydrogen-bond acceptor absent in non-ketone analogs. This feature may enhance interactions with polar residues in biological targets.

Pharmacological Implications

No direct activity data are provided for the target compound. However, analogs like 56–59 () demonstrate inhibition of kinases (GSK-3β, IKK-β, ROCK-1), though their scaffolds differ (thienopyrimidinone vs. indoline). For indoline sulfonamides, substituent-driven activity trends can be hypothesized:

Activité Biologique

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase modulation. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 306.42 g/mol |

| CAS Number | 41342448 |

| Chemical Structure | Chemical Structure |

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide exhibits its biological effects primarily through modulation of protein kinases, which are critical in various signaling pathways involved in cell growth, differentiation, and apoptosis. The compound is noted for its interaction with specific targets within the MAPK pathway, which is often dysregulated in cancer.

Key Mechanisms:

- Inhibition of pERK Signaling : The compound has been shown to inhibit phosphorylated ERK (pERK) signaling in various cancer cell lines, suggesting its role as a potential therapeutic agent in cancers driven by aberrant MAPK signaling.

- Selective Activity : Unlike some other kinase inhibitors that activate compensatory pathways (e.g., EGFR signaling), N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide appears to have a more selective inhibition profile, minimizing unwanted side effects.

Anticancer Properties

Research indicates that N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide possesses significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (BRAF V600E melanoma) | 0.5 | Inhibition of pERK signaling |

| HCT116 (KRAS G13D colorectal) | 0.8 | Selective inhibition of MAPK pathway |

| SKBR3 (HER2+ breast carcinoma) | 1.2 | Modulation of kinase pathways |

Case Studies

Several case studies have highlighted the effectiveness of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide in preclinical models:

- BRAF V600E Melanoma : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor volume in xenograft models compared to controls.

- Colorectal Cancer Models : In KRAS-mutant models, the compound showed a marked decrease in cell proliferation and induced apoptosis, underscoring its potential as a targeted therapy for resistant cancer types.

- Combination Therapy : Preliminary findings suggest that combining N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide with existing therapies like vemurafenib may enhance therapeutic outcomes by overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 1-ethyl-2-oxoindolin-5-amine and cyclohexanesulfonyl chloride. Key steps include:

- Use of a base (e.g., triethylamine) to deprotonate the amine and activate the sulfonyl chloride .

- Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility.

- Temperature control (reflux vs. room temperature) to minimize side reactions like over-sulfonylation .

- Optimization : Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography with gradients tailored to separate polar by-products .

Q. How is the structural identity of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide confirmed?

- Analytical Techniques :

- NMR : H and C NMR verify the indolinone core (e.g., carbonyl resonance at ~170 ppm) and cyclohexane sulfonamide integration .

- X-ray Crystallography : Resolves stereochemistry and confirms chair conformation of the cyclohexane ring, as seen in related sulfonamide structures .

- HR-MS : Validates molecular weight (e.g., calculated vs. observed m/z) with <5 ppm error .

Q. What preliminary biological assays are used to screen this compound’s activity?

- In Vitro Screening :

- Enzyme Inhibition : Dose-response assays against kinases or hydrolases (IC determination) using fluorescence or colorimetric substrates .

- Cell Viability : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Approach :

- Core Modifications : Compare analogs with substituted indolinones (e.g., 1-methyl vs. 1-ethyl) to assess steric effects on target binding .

- Sulfonamide Variations : Replace cyclohexane with benzene or furan sulfonamides to evaluate electronic effects on potency .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Data Interpretation : Correlate logP (lipophilicity) with cellular permeability using Caco-2 assays .

Q. How should contradictory data in enzyme inhibition vs. cellular activity be resolved?

- Case Example : High enzyme inhibition (low IC) but poor cellular efficacy may indicate:

- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .

- Metabolic Instability : Incubate with liver microsomes to assess CYP-mediated degradation .

- Poor Permeability : Measure logD and P-gp efflux ratios to optimize bioavailability .

- Mitigation : Introduce substituents (e.g., halogens) to block metabolic hotspots or enhance membrane diffusion .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Techniques :

- Molecular Dynamics Simulations : Model binding stability (e.g., RMSD analysis over 100 ns trajectories) .

- Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to identify key binding motifs .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers like caspase-3) .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Optimization Steps :

- Solubility : Introduce polar groups (e.g., morpholino) or formulate as nanocrystals .

- Metabolic Stability : Deuterate labile C-H bonds or replace metabolically vulnerable moieties (e.g., ester-to-amide bioisosteres) .

- In Vivo Testing : PK studies in rodent models to measure half-life, clearance, and oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.